3,5,5-Trimethyl-2(5H)-furanone
Overview
Description
3,5,5-Trimethyl-2(5H)-furanone is an organic compound with the molecular formula C8H12O2. It is a furanone derivative characterized by a furan ring substituted with three methyl groups at positions 3, 5, and 5. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-2(5H)-furanone can be synthesized through various methods. One common synthetic route involves the cyclization of 3,5,5-trimethyl-2-hexenoic acid. The reaction typically requires acidic conditions to facilitate the cyclization process. Another method involves the oxidation of 3,5,5-trimethyl-2-hexanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 3,5,5-trimethyl-2-hexanol. This process involves the use of a catalyst, such as palladium or platinum, to enhance the reaction rate and yield. The reaction is typically carried out at elevated temperatures and pressures to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone to its corresponding alcohols.
Substitution: The methyl groups on the furan ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary products are alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,5,5-Trimethyl-2(5H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it is employed in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-2(5H)-furanone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-2-hexene: A similar compound with a hexene structure instead of a furanone ring.
3,5,5-Trimethyl-2-cyclohexenone: Another related compound with a cyclohexenone ring.
Uniqueness
3,5,5-Trimethyl-2(5H)-furanone is unique due to its furanone ring structure, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities set it apart from other similar compounds. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3,5,5-trimethylfuran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-7(2,3)9-6(5)8/h4H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLYQLCBORARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198642 | |
Record name | 3,5,5-Trimethyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50598-50-0 | |
Record name | 3,5,5-Trimethyl-2(5H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,5-Trimethyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,5-TRIMETHYL-2(5H)-FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQP7Q0T53Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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